2-(3-chloro-4-fluorobenzenesulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Description
This compound features a spiro[3.5]nonane core with 6,8-dioxa (two oxygen atoms) and 2-aza (one nitrogen) heteroatoms. The rigid spiro architecture contributes to conformational restriction, a desirable trait in drug design for target selectivity .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4S/c1-13(2)20-8-14(9-21-13)6-17(7-14)22(18,19)10-3-4-12(16)11(15)5-10/h3-5H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBJLBFXOBOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Analogues with Aromatic Sulfonyl/Other Acyl Groups
Table 1: Key Structural and Functional Differences
Key Findings :
- Halogen Positioning : The 3-chloro-4-fluoro substitution on the benzene ring may enhance lipophilicity and π-π stacking compared to ortho-substituted analogues (e.g., 2-chlorobenzoyl) .
- Heteroaromatic vs. Benzene : The bromothiophene-sulfonyl analogue () has a sulfur-containing aromatic ring, which could alter electronic distribution and binding interactions compared to the benzene-based target compound .
Analogues with Varied Heteroatoms in the Spiro Core
Table 2: Heteroatom Modifications in the Spiro System
Key Findings :
- Sulfur vs. Nitrogen : The 2-thia analogue () replaces nitrogen with sulfur, reducing basicity and altering ring strain. Sulfur’s larger atomic size may impact crystal packing and solubility .
- Selenium Substitution : The selena analogue () introduces a heavy atom, which could influence redox properties and electronic polarizability compared to the target compound’s nitrogen-based core .
Analogues with Functional Group Variations
Table 3: Substituent Diversity in Spiro Compounds
Key Findings :
- Hydrogen Bonding: The hydroxyl group in 7-azaspiro[3.5]nonan-2-ol HCl () allows for strong hydrogen bonding, unlike the sulfonyl group in the target compound, which acts primarily as an acceptor .
- Aminomethyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
